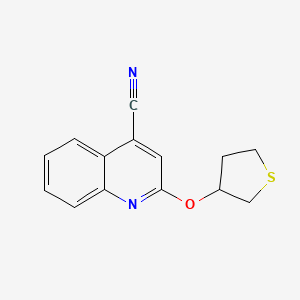

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile

Description

Properties

IUPAC Name |

2-(thiolan-3-yloxy)quinoline-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c15-8-10-7-14(17-11-5-6-18-9-11)16-13-4-2-1-3-12(10)13/h1-4,7,11H,5-6,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYBMJLZYCTULIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC1OC2=NC3=CC=CC=C3C(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiolan-3-yloxy group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The quinoline core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolan-3-yloxy group can yield sulfoxides or sulfones, while reduction of the carbonitrile group can produce primary amines.

Scientific Research Applications

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the quinoline core may interact with enzymes or receptors, while the thiolan-3-yloxy and carbonitrile groups may modulate the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile can be contextualized by comparing it to quinoline derivatives with analogous substituents. Key comparisons include:

Substituent Effects on Reactivity and Bioactivity

*Calculated based on structural formulas.

Key Observations:

Core Structure Influence: The quinoline core in the target compound contrasts with pyran (e.g., 5-acetyl-2-amino-4H-pyran-3-carbonitrile) or cinnoline (e.g., 4-oxocinnoline-3-carboxylic acid).

Functional Group Contributions: The nitrile group in this compound may confer stronger electrophilic character compared to esters or amides (e.g., methyl-2-arylquinoline-4-carboxylate ), enhancing covalent binding to biological targets. The thiolan-3-yloxy substituent introduces a saturated sulfur-containing ring, differing from thiophene or furan in analogs like 4-(piperidin-1-yl)-2-(thiophen-2-yl)quinoline . This could reduce aromaticity but improve metabolic stability.

Synthetic Yields: While direct data for the target compound is unavailable, yields for structurally related quinolines (e.g., 80–88% for methyl-2-arylquinoline-4-carboxylate ) suggest efficient synthetic pathways for nitrile-substituted derivatives.

Pharmacological Potential

- 4-Oxoquinoline Derivatives: Compounds like N-(4-oxo-1-pentyl-quinolin-3-yl)-aryl-carboxamide exhibit antiviral and antibacterial activity due to their ability to inhibit enzymes like HIV-1 integrase . The target compound’s nitrile group may similarly target protease or kinase active sites.

- Thiophene/Piperidine Analogs: 4-(Piperidin-1-yl)-2-(thiophen-2-yl)quinoline is utilized as a research reagent, highlighting the role of heteroaromatic substituents in modulating solubility and binding .

Biological Activity

2-(Thiolan-3-yloxy)quinoline-4-carbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H10N2O1S1

- Molecular Weight : 226.29 g/mol

This compound features a quinoline backbone with a thiolane substituent, which is significant for its biological interactions.

Antimicrobial Activity

Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial properties. A study conducted on various quinoline derivatives found that those with electron-withdrawing groups significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis pathways .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Quinoline derivatives have been shown to inhibit enzymes critical for cancer cell proliferation and survival. For example, they can inhibit cyclooxygenase (COX) enzymes involved in inflammatory pathways .

- Apoptosis Induction : Similar compounds have been reported to enhance the expression of pro-apoptotic factors while inhibiting anti-apoptotic proteins, leading to increased cancer cell death .

Study on Antimicrobial Efficacy

A recent study examined the antimicrobial efficacy of various substituted quinolines, including derivatives structurally similar to this compound. Results indicated that compounds with thiolane moieties exhibited enhanced activity against Mycobacterium tuberculosis compared to standard treatments like isoniazid .

Anticancer Activity Investigation

In a study focusing on quinoline derivatives, compounds were tested for their ability to inhibit tumor growth in vivo. The results showed significant tumor suppression without notable toxicity to liver or kidney functions in treated mice . This suggests a favorable therapeutic index for compounds similar to this compound.

Data Tables

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 2-(Thiolan-3-yloxy)quinoline-4-carbonitrile?

The synthesis typically involves multi-step reactions starting from quinoline precursors. Key steps include:

- Functionalization of the quinoline core : Introduction of the thiolane-3-yloxy group via nucleophilic substitution or coupling reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .

- Cyano-group incorporation : Nitrile groups are introduced using reagents like trimethylsilyl cyanide (TMSCN) or via cyanation of halogenated intermediates .

- Optimization : Temperature (e.g., 60–80°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) significantly influence yield and purity .

Q. What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent patterns (e.g., thiolane ring protons at δ 3.2–3.8 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 297.1) and fragmentation pathways .

- X-ray Diffraction (XRD) : Resolves bond angles and torsional strain in the thiolane-quinoline junction (e.g., C-S-O-C dihedral angles ~120°) .

Q. How do computational methods predict its electronic properties?

Density functional theory (DFT) using functionals like B3LYP or the Colle-Salvetti correlation-energy formula models electron density distribution, HOMO-LUMO gaps (~4.2 eV), and reactive sites (e.g., nitrile group as an electrophilic hotspot) .

Advanced Research Questions

Q. How can crystallographic studies resolve conformational ambiguities in its structure?

Q. What mechanistic insights explain regioselectivity in its reactions?

Q. How should researchers address contradictions in reported biological activity data?

- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., pH 7.4, 37°C) to isolate structural contributions to activity .

- Structural analogs : Test derivatives (e.g., replacing thiolane with morpholine) to differentiate electronic vs. steric effects .

Q. What strategies optimize stability under experimental conditions?

- pH stability : The nitrile group hydrolyzes to amides in acidic media (pH < 3), requiring neutral buffers for biological assays .

- Light sensitivity : Store in amber vials to prevent photooxidation of the thioether moiety .

Q. How can advanced synthetic routes improve enantiomeric purity?

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric synthesis of the thiolane ring (e.g., >90% ee) .

- Chromatography : Chiral HPLC with cellulose-based columns resolves enantiomers (e.g., retention times differing by 2–3 min) .

Methodological Tools & Data Analysis

Q. Which software tools are essential for crystallographic refinement?

Q. How are hydrogen-bonding networks analyzed in its crystals?

- Graph-set notation : Classifies motifs like D(2) (donor-acceptor pairs) and C(6) (chain motifs) using crystallographic data .

- Mercury software : Maps interaction surfaces (e.g., 15% vdW contact surface for C-H···O bonds) .

Contradictions & Emerging Challenges

Q. Why do computational and experimental bond angles diverge?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.